molecular formula C5H10O2 B3051967 2-(Methoxymethyl)-2-methyloxirane CAS No. 37459-10-2

2-(Methoxymethyl)-2-methyloxirane

Cat. No.: B3051967
CAS No.: 37459-10-2
M. Wt: 102.13 g/mol
InChI Key: HWGZYRGYOMNFSL-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-2-methyloxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, with a methoxymethyl group and a methyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-2-methyloxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions and results in the formation of the oxirane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. Catalytic methods, such as those employing transition metal catalysts, can be utilized to enhance the yield and selectivity of the desired product. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethyl)-2-methyloxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of new carbon-oxygen or carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

2-(Methoxymethyl)-2-methyloxirane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as an intermediate in the synthesis of bioactive compounds.

    Industry: It is utilized in the production of polymers, resins, and other materials due to its reactivity and ability to form cross-linked structures.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-2-methyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new bonds and functional groups.

Comparison with Similar Compounds

    2-Methyloxirane: Lacks the methoxymethyl group, resulting in different reactivity and applications.

    2-(Hydroxymethyl)-2-methyloxirane: Contains a hydroxymethyl group instead of a methoxymethyl group, leading to variations in chemical behavior.

    2-(Ethoxymethyl)-2-methyloxirane:

Uniqueness: 2-(Methoxymethyl)-2-methyloxirane is unique due to the presence of both a methoxymethyl group and a methyl group on the oxirane ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

2-(methoxymethyl)-2-methyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(3-6-2)4-7-5/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGZYRGYOMNFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477279
Record name 2-(methoxymethyl)-2-methyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37459-10-2
Record name 2-(methoxymethyl)-2-methyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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